molecular formula C23H18O5S B11420585 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2,3-dimethylphenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2,3-dimethylphenoxy)acetate

Cat. No.: B11420585
M. Wt: 406.5 g/mol
InChI Key: CFPHMTCMWJDZNJ-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with aldehydes or ketones to form benzoxazole intermediates, followed by further functionalization to introduce the phenyl and dimethylphenoxy groups . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like toluene at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE can be compared with other benzoxathiol derivatives and related compounds:

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(2,3-dimethylphenoxy)acetate

InChI

InChI=1S/C23H18O5S/c1-14-7-6-10-19(15(14)2)26-13-21(24)27-17-11-18(16-8-4-3-5-9-16)22-20(12-17)29-23(25)28-22/h3-12H,13H2,1-2H3

InChI Key

CFPHMTCMWJDZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

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